5-Hydroxy-4-propylfuran-2(3H)-one
Overview
Description
5-Hydroxy-4-propylfuran-2(3H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with a hydroxy group at the 5-position and a propyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-propylfuran-2(3H)-one can be achieved through several methods. One common approach involves the oxidation of furfural derivatives. For instance, the oxidation of 4-propylfurfural using an oxidizing agent such as oxone in the presence of water as a solvent can yield this compound . This method is efficient and scalable, making it suitable for industrial applications.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and catalytic processes. The use of heterogeneous catalysts, such as TS-1, can enhance the yield and selectivity of the desired product . These methods ensure a high yield and purity of the compound, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-propylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, yielding 4-propylfuran-2(3H)-one.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide, or other oxidizing agents in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: 4-Propylfuran-2(3H)-one.
Substitution: Halogenated or aminated derivatives of the original compound.
Scientific Research Applications
5-Hydroxy-4-propylfuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which 5-Hydroxy-4-propylfuran-2(3H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxy group at the 5-position makes the compound electrophilic, allowing it to participate in nucleophilic addition reactions. This reactivity is crucial for its role in various chemical and biological processes. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: Similar in structure but lacks the propyl group at the 4-position.
4-Propyl-2(5H)-furanone: Similar but lacks the hydroxy group at the 5-position.
5-Hydroxy-4-methylfuran-2(3H)-one: Similar but has a methyl group instead of a propyl group at the 4-position.
Uniqueness
5-Hydroxy-4-propylfuran-2(3H)-one is unique due to the presence of both a hydroxy group and a propyl group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
5-hydroxy-4-propyl-3H-furan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDVMHLKEBXUQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(OC(=O)C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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